1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene

Catalog No.
S12530319
CAS No.
M.F
C12H11F3O
M. Wt
228.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene

Product Name

1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene

IUPAC Name

1-ethynyl-4-(4,4,4-trifluorobutoxy)benzene

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

InChI

InChI=1S/C12H11F3O/c1-2-10-4-6-11(7-5-10)16-9-3-8-12(13,14)15/h1,4-7H,3,8-9H2

InChI Key

GAIMLVQLTSHSJD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)OCCCC(F)(F)F

1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene is an organic compound characterized by a benzene ring substituted with an ethynyl group and a trifluorobutoxy moiety. The molecular formula for this compound is C12H10F3OC_{12}H_{10}F_3O, indicating the presence of carbon, hydrogen, fluorine, and oxygen atoms. The trifluorobutoxy group contributes to the compound's unique properties, particularly its hydrophobicity and potential interactions in various chemical environments.

Typical of aromatic compounds and alkynes:

  • Sonogashira Coupling: This reaction involves coupling terminal alkynes with aryl halides in the presence of a palladium catalyst. For instance, 1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene can react with various halogenated compounds to form more complex structures.
  • Nucleophilic Substitution: The trifluorobutoxy group can undergo nucleophilic substitution reactions under certain conditions, making it a reactive site for further functionalization.
  • Electrophilic Aromatic Substitution: The presence of the electron-withdrawing trifluorobutoxy group can influence the reactivity of the benzene ring towards electrophiles, potentially directing substitutions to specific positions on the ring.

Several synthesis methods have been proposed for creating 1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene:

  • Alkyne Synthesis via Sonogashira Reaction: This method involves the coupling of a suitable aryl halide with a terminal alkyne in the presence of a palladium catalyst and a base. The trifluorobutoxy group can be introduced through prior functionalization of the starting material.
  • Direct Alkylation: An alternative method could involve the direct alkylation of 1-ethynyl-4-bromobenzene with 4,4,4-trifluoro-1-butanol under basic conditions.

1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene has potential applications in:

  • Material Science: Due to its unique structure and properties, it could be used as a building block in the synthesis of polymers or advanced materials.
  • Pharmaceuticals: Its derivatives may serve as lead compounds in drug discovery efforts aimed at targeting specific biological pathways.

Interaction studies involving 1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene typically focus on its reactivity with various biological targets or its behavior in polymerization reactions. Understanding these interactions can provide insights into its potential uses in drug design or material applications.

Several compounds share structural similarities with 1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
1-Ethynyl-3-(trifluoromethyl)benzeneSimilar ethynyl and trifluoromethyl groupsIncreased electron-withdrawing effects
1-Ethynyl-2-(trichloroethyl)benzeneContains trichloroethyl instead of trifluorobutoxyDifferent halogen substitution impacting reactivity
1-Ethynyl-4-fluorobenzeneEthynyl substituted benzene with fluorineLess hydrophobic compared to trifluorobutoxy
1-Ethynyl-3-butoxybenzeneButoxy group instead of trifluorobutoxyMore hydrophilic due to the butoxy substituent

The uniqueness of 1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene lies in its combination of an ethynyl group with a highly fluorinated butoxy substituent. This configuration enhances its lipophilicity and alters its reactivity profile compared to similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

228.07619946 g/mol

Monoisotopic Mass

228.07619946 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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